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Compound of Interest

Compound Name: DBCO-C2-PEG4-amine

Cat. No.: B8104286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, applications, and

methodologies associated with DBCO-C2-PEG4-amine, a key reagent in the field of copper-

free click chemistry. Designed for professionals in research and drug development, this

document delves into the core functionalities of this heterobifunctional linker, offering

quantitative data, detailed experimental protocols, and visual workflows to facilitate its effective

implementation in bioconjugation and related disciplines.

Core Principles of DBCO-C2-PEG4-amine
DBCO-C2-PEG4-amine is a versatile molecule composed of three key functional components:

a Dibenzocyclooctyne (DBCO) group, a short C2 hydrocarbon spacer, a hydrophilic

tetraethylene glycol (PEG4) linker, and a terminal primary amine (-NH2). This strategic

combination of moieties underpins its utility in the precise and efficient construction of complex

biomolecular conjugates.

Dibenzocyclooctyne (DBCO): The Engine of Copper-Free Click Chemistry. The DBCO group

is a strained alkyne that is highly reactive towards azides in a reaction known as Strain-

Promoted Azide-Alkyne Cycloaddition (SPAAC). This reaction is a cornerstone of "click

chemistry," a class of reactions that are rapid, specific, and high-yielding.[1] A significant

advantage of SPAAC is that it proceeds efficiently under mild, physiological conditions

without the need for a cytotoxic copper catalyst, making it ideal for applications involving live
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cells and sensitive biomolecules.[2] The reaction between a DBCO group and an azide forms

a stable triazole linkage.[3]

Polyethylene Glycol (PEG4) Spacer: Enhancing Solubility and Reducing Steric Hindrance.

The PEG4 spacer is a hydrophilic chain that confers several beneficial properties to the

molecule and the resulting conjugates. It significantly increases the aqueous solubility of the

DBCO moiety, which is inherently hydrophobic.[4][5] This enhanced solubility is crucial for

reactions in biological buffers. Furthermore, the PEG linker provides a flexible spacer arm

that physically separates the conjugated molecules, minimizing steric hindrance and helping

to preserve their native conformation and function.

Terminal Amine: A Versatile Handle for Further Functionalization. The primary amine group

serves as a versatile reactive handle for conjugation to a wide variety of molecules. It can

readily react with carboxylic acids, activated esters (such as NHS esters), aldehydes, and

ketones to form stable amide or imine bonds. This allows for the initial attachment of the

DBCO moiety to a molecule of interest, preparing it for a subsequent click reaction with an

azide-functionalized partner.

The logical relationship between these functional groups allows for a two-step, orthogonal

bioconjugation strategy. First, the amine group is used to attach the DBCO-C2-PEG4 moiety to

a target molecule. Then, the DBCO group is available for a highly specific click reaction with an

azide-containing molecule.
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Functional components of DBCO-C2-PEG4-amine.

Quantitative Data
The efficiency of the SPAAC reaction is a critical parameter for its successful application. The

reaction kinetics are typically described by a second-order rate law, and the rate constant is

influenced by the specific structures of the DBCO and azide reactants, as well as the reaction

conditions such as solvent, temperature, and pH.
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Reactants
Second-Order Rate
Constant (M⁻¹s⁻¹)

Conditions

DBCO and Benzyl Azide ~0.1 - 1.0 Room Temperature

Peptide with azido-amino acid

and PEG-DBCO
0.34 HBS buffer (pH 7.4), 25°C

8-Azidoadenosine and

Cyclooctyne
0.11 ACN-d₆/D₂O (3:1, v/v), 23 mM

Sulfo DBCO-amine and 3-

azido-L-alanine
Varies with pH and buffer

Aqueous buffers, 25°C and

37°C

Note: Reaction rates can be influenced by factors such as the specific structure of the azide

and DBCO derivatives, solvent, and temperature. Studies have shown that the pH can have a

significant effect on the reaction rates, particularly when the reactants have acidic or basic

functionalities. The use of organic co-solvents can also impact the reaction rate, and their use

should be carefully considered, especially when working with biomolecules that are sensitive to

organic solvents.

Experimental Protocols
The following are detailed methodologies for key experiments involving DBCO-C2-PEG4-
amine.

General Protocol for Conjugation of DBCO-C2-PEG4-
amine to a Carboxyl-Containing Molecule via EDC/NHS
Chemistry
This protocol describes the activation of a carboxyl group on a small molecule, protein, or

surface to an NHS ester, followed by reaction with the primary amine of DBCO-C2-PEG4-
amine.

Materials:

Carboxyl-containing molecule
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DBCO-C2-PEG4-amine

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous

reactions

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.7-6.0

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Desalting column or dialysis equipment

Procedure:

Preparation of Reagents:

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

Prepare a fresh stock solution of EDC (e.g., 10 mg/mL in water or activation buffer).

Prepare a fresh stock solution of NHS/Sulfo-NHS (e.g., 10 mg/mL in water or activation

buffer).

Dissolve the carboxyl-containing molecule in the activation buffer.

Dissolve DBCO-C2-PEG4-amine in DMF or DMSO to prepare a stock solution (e.g., 10

mM).

Activation of Carboxyl Groups:

To the solution of the carboxyl-containing molecule, add EDC and NHS/Sulfo-NHS. A 2- to

10-fold molar excess of EDC and NHS/Sulfo-NHS over the carboxyl groups is typically

used.
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Incubate the reaction for 15-30 minutes at room temperature.

Conjugation with DBCO-C2-PEG4-amine:

Add the DBCO-C2-PEG4-amine stock solution to the activated carboxyl-containing

molecule. A 1.5- to 5-fold molar excess of the amine over the carboxyl groups is

recommended.

Adjust the pH of the reaction mixture to 7.2-7.5 with the coupling buffer.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle

stirring.

Quenching of the Reaction:

Add the quenching buffer to a final concentration of 10-50 mM to quench any unreacted

NHS esters.

Incubate for 15 minutes at room temperature.

Purification:

Remove excess reagents and byproducts by dialysis or using a desalting column

equilibrated with a suitable buffer (e.g., PBS).

General Protocol for Strain-Promoted Azide-Alkyne
Cycloaddition (SPAAC)
This protocol describes the reaction between a DBCO-functionalized molecule and an azide-

functionalized molecule.

Materials:

DBCO-functionalized molecule

Azide-functionalized molecule

Reaction Buffer: PBS, pH 7.4, or other suitable non-azide containing buffer.
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DMSO or DMF (if required for solubility)

Procedure:

Preparation of Reactants:

Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired

concentration.

Dissolve the azide-functionalized molecule in the reaction buffer. If solubility is an issue, a

stock solution can be prepared in DMSO or DMF and added to the aqueous reaction

mixture, ensuring the final organic solvent concentration is typically below 20% to avoid

protein precipitation.

Click Reaction:

Mix the DBCO-functionalized molecule with the azide-functionalized molecule in the

reaction buffer. A molar excess of one reactant (typically 1.5 to 10-fold) is often used to

drive the reaction to completion.

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Higher

temperatures (up to 37°C) can increase the reaction rate but may not be suitable for all

biomolecules.

Monitoring the Reaction (Optional):

The progress of the reaction can be monitored by observing the decrease in the

characteristic UV absorbance of the DBCO group at approximately 309-310 nm.

Purification:

Purify the conjugate to remove unreacted starting materials using an appropriate method

such as size-exclusion chromatography (SEC), affinity chromatography, or high-

performance liquid chromatography (HPLC).

Analytical Techniques for Characterization
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UV-Vis Spectroscopy: To determine the degree of labeling (DOL) of DBCO onto a protein by

measuring the absorbance at 280 nm (for the protein) and ~310 nm (for DBCO).

SDS-PAGE: To visualize the increase in molecular weight of a protein after conjugation.

HPLC: To purify and analyze the conjugation products. Reverse-phase or ion-exchange

HPLC can be used.

Mass Spectrometry: To confirm the molecular weight of the final conjugate.

NMR Spectroscopy: Can be used to monitor the reaction kinetics and characterize the

structure of the final product, although it is less commonly used for routine analysis of large

biomolecules.

Mandatory Visualizations
General Bioconjugation Workflow
The following diagram illustrates a typical workflow for bioconjugation using DBCO-C2-PEG4-
amine.
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Step 1: Functionalization of Molecule A Step 2: Functionalization of Molecule B

Step 3: Click Chemistry

Step 4: Purification & Analysis

Start:
Molecule A (e.g., Protein)
+ Molecule B (e.g., Drug)

Introduce Azide Group
(e.g., via NHS-Azide)

Conjugate DBCO-C2-PEG4-amine
(via Amine reaction)

Molecule A-Azide

Strain-Promoted Azide-Alkyne
Cycloaddition (SPAAC)

Molecule B-DBCO

Purification
(e.g., SEC, HPLC)

Analysis
(e.g., SDS-PAGE, MS)

Final Conjugate:
Molecule A - Molecule B

Click to download full resolution via product page

A typical bioconjugation workflow using DBCO-C2-PEG4-amine.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Mechanism
This diagram illustrates the [3+2] cycloaddition reaction between a DBCO group and an azide

group.

DBCO
(Dibenzocyclooctyne)

[3+2] Cycloaddition
Transition State

+

Azide
(R-N3)

Stable Triazole
Linkage

Spontaneous
(No Catalyst)

Click to download full resolution via product page

The mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Conclusion
DBCO-C2-PEG4-amine is a powerful and versatile tool for researchers and drug development

professionals. Its unique combination of a highly reactive DBCO group for copper-free click

chemistry, a hydrophilic PEG4 spacer, and a functionalizable amine handle enables the precise

and efficient construction of a wide range of bioconjugates. By understanding the core

principles, quantitative aspects, and detailed experimental protocols outlined in this guide,
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users can effectively leverage this technology to advance their research and development

goals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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